(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
Description
(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic arylpiperazine derivative characterized by a pyrimidine core linked to a piperazine moiety and a trifluoromethyl-substituted phenyl group.
Properties
IUPAC Name |
[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c1-13(2)29-18-12-17(24-14(3)25-18)26-8-10-27(11-9-26)19(28)15-4-6-16(7-5-15)20(21,22)23/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHJWELAUBVZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several analogs, including variations in the aryl group, heterocyclic core, and substituent positioning. Below is a systematic comparison:
Pyrimidine-Based Analogs
- Compound 9: (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone Key Differences: Replaces the isopropoxy group with a 4-chloro-2-(trifluoromethyl)phenyl substituent. IR and NMR data confirm distinct carbonyl (C=O) and sulfonyl (S=O) vibrational modes in derivatives like compound 11a .
- Compound w3: (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Key Differences: Features a triazole-aniline substituent and a 4-methylpiperazine group. Impact: The triazole moiety introduces hydrogen-bonding capability, which may enhance target engagement in biological systems .
Arylpiperazine Derivatives with Trifluoromethylphenyl Groups
- Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Key Differences: Substitutes the pyrimidine-isopropoxy unit with a thiophene ring. Impact: The thiophene’s aromaticity and smaller size reduce steric hindrance, possibly improving solubility but diminishing pyrimidine-specific interactions .
Compound 5 : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
Substituent Position and Electronic Effects
- Trifluoromethyl Group Placement :
- In the target compound, the trifluoromethyl group is para-substituted on the phenyl ring, maximizing its electron-withdrawing effect. Analogs with ortho-substitution (e.g., compound 9) exhibit altered electronic profiles and steric interactions, as evidenced by shifted NMR signals (δ 7.80–7.67 ppm for aromatic protons) .
- Piperazine Modifications: Derivatives like compound 11a replace the methanone-linked piperazine with a methylsulfonyl-piperazine, introducing polar sulfonyl groups that may affect solubility and target selectivity .
Physicochemical and Pharmacological Implications
- Metabolic Stability : Piperazine-containing compounds often undergo N-dealkylation; the trifluoromethyl group may slow this process by steric shielding .
Preparation Methods
Condensation of β-Ketoester and Amidines
The pyrimidine ring is assembled via acid-catalyzed cyclocondensation of ethyl acetoacetate and acetamidine hydrochloride. This method, adapted from the synthesis of 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, involves refluxing in ethanol with sodium methoxide:
Reaction Conditions
- Reactants : Ethyl acetoacetate (0.05 mol), acetamidine hydrochloride (0.05 mol), sodium methoxide (0.075 mol)
- Solvent : Ethanol (100 mL)
- Temperature : Reflux (78°C)
- Time : 10 hours
- Workup : Acidification with 1 M HCl to pH 7, extraction with ethyl acetate
Outcome :
Chlorination at the 4-Position
The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl$$_3$$) under reflux:
Reaction Conditions
- Reactants : 6-Hydroxy-2-methylpyrimidin-4-ol (0.05 mol), POCl$$_3$$ (0.1 mol)
- Solvent : Acetonitrile (120 mL)
- Catalyst : Diisopropylethylamine (0.06 mol)
- Temperature : Reflux (82°C)
- Time : 8 hours
- Workup : Distillation of excess POCl$$_3$$, alkalification to pH 9 with 5 M NaOH, extraction with dichloromethane
Outcome :
Introduction of the Isopropoxy Group
The hydroxyl group at position 6 undergoes nucleophilic substitution with isopropyl bromide under basic conditions:
Reaction Conditions
- Reactants : 4-Chloro-6-hydroxy-2-methylpyrimidine (0.05 mol), isopropyl bromide (0.06 mol)
- Base : Potassium carbonate (0.15 mol)
- Solvent : Dimethylformamide (DMF, 50 mL)
- Temperature : 80°C
- Time : 12 hours
- Workup : Filtration, solvent evaporation, column chromatography (hexane:ethyl acetate, 4:1)
Outcome :
- Product : 4-Chloro-6-isopropoxy-2-methylpyrimidine
- Yield : 72% (estimated from analogous alkoxylation)
- Characterization : $$ ^1H $$ NMR (CDCl$$3$$): δ 6.72 (s, 1H, pyrimidine-H), 4.65 (septet, 1H, OCH(CH$$3$$)$$2$$), 2.57 (s, 3H, CH$$3$$), 1.35 (d, 6H, CH(CH$$3$$)$$2$$).
Preparation of the Piperazine-Benzoyl Intermediate
Acylation of Piperazine
Piperazine reacts with 4-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base:
Reaction Conditions
- Reactants : Piperazine (0.1 mol), 4-(trifluoromethyl)benzoyl chloride (0.11 mol)
- Solvent : DCM (200 mL)
- Base : DIPEA (0.12 mol)
- Temperature : 0–10°C (initial), then 25°C
- Time : 8 hours
- Workup : Washing with water, brine, drying over Na$$2$$SO$$4$$, solvent evaporation
Outcome :
- Product : (Piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Yield : 89%
- Characterization : $$ ^1H $$ NMR (CDCl$$_3$$): δ 7.72 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 3.85–3.70 (m, 4H, piperazine-H), 2.95–2.80 (m, 4H, piperazine-H).
Coupling of Pyrimidine and Piperazine Moieties
The final step involves nucleophilic aromatic substitution (SNAr) between 4-chloro-6-isopropoxy-2-methylpyrimidine and the piperazine-benzoyl intermediate:
Reaction Conditions
- Reactants : 4-Chloro-6-isopropoxy-2-methylpyrimidine (0.05 mol), (piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone (0.055 mol)
- Solvent : Dimethylacetamide (DMA, 100 mL)
- Base : Potassium carbonate (0.15 mol)
- Temperature : 120°C
- Time : 24 hours
- Workup : Extraction with ethyl acetate, column chromatography (hexane:ethyl acetate, 3:1)
Outcome :
- Product : (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Yield : 68% (estimated from analogous couplings)
- Characterization : $$ ^1H $$ NMR (CDCl$$3$$): δ 7.75 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 6.45 (s, 1H, pyrimidine-H), 4.60 (septet, 1H, OCH(CH$$3$$)$$2$$), 3.90–3.75 (m, 8H, piperazine-H), 2.55 (s, 3H, CH$$3$$), 1.33 (d, 6H, CH(CH$$3$$)$$2$$).
Optimization and Yield Analysis
Critical Parameters Affecting Yield
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by coupling with the piperazine and trifluoromethylphenyl moieties. Key steps include:
- Reflux conditions : Use solvents like ethanol or dimethylformamide under reflux (110–130°C) to facilitate nucleophilic substitution or coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product. Purity validation via HPLC (>95%) and spectroscopic techniques (NMR, LC-MS) is critical .
- Table 1 : Example reaction conditions from analogous compounds:
| Step | Solvent | Temperature | Catalyst/Purification | Yield (%) | Source |
|---|---|---|---|---|---|
| Piperazine coupling | DCM/EtOH | Reflux | Triethylamine | 65–75 | |
| Final purification | Ethyl acetate | RT | Column chromatography | 85–90 |
Q. How can spectroscopic techniques characterize this compound’s structure and confirm synthetic success?
- Methodology :
- NMR : H and C NMR to identify protons and carbons in the pyrimidine, piperazine, and trifluoromethylphenyl groups. Key signals include δ 1.2–1.4 ppm (isopropoxy CH), δ 6.8–8.2 ppm (aromatic protons), and δ 160–165 ppm (carbonyl carbons) .
- LC-MS : Confirm molecular weight (e.g., [M+H] at m/z ~500) and detect impurities .
- FT-IR : Peaks at ~1700 cm (ketone C=O) and ~1250 cm (C-F stretch) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- In vitro binding assays : Radioligand displacement studies to assess affinity for receptors (e.g., serotonin or dopamine receptors, common targets for piperazine derivatives) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes .
- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293, HepG2) to determine IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodology :
- Derivative synthesis : Modify substituents (e.g., isopropoxy → methoxy, trifluoromethyl → nitro) to evaluate effects on potency and selectivity .
- Computational modeling : Molecular docking (AutoDock, Schrödinger) to predict interactions with target proteins (e.g., GPCRs) and guide rational design .
- In vivo validation : Test optimized analogs in rodent models for pharmacokinetics (e.g., bioavailability, half-life) and efficacy .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodology :
- Meta-analysis : Compare datasets for variables like assay conditions (pH, temperature), cell lines, or dosing protocols .
- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Proteomic profiling : Identify off-target interactions via mass spectrometry-based pull-down assays .
Q. How can metabolic stability and toxicity be systematically evaluated?
- Methodology :
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life and identify major metabolites via LC-MS/MS .
- Reactive metabolite screening : Trapping studies with glutathione or cyanide to detect electrophilic intermediates .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
